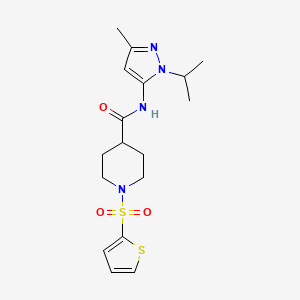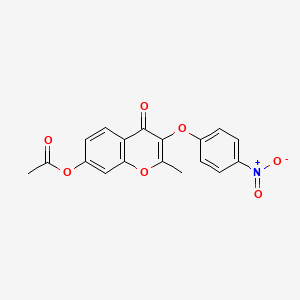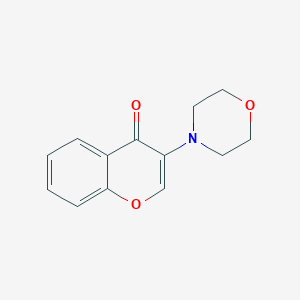
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide and similar compounds involves multiple steps, including the formation of the pyrazole ring and the subsequent introduction of the thiophene-sulfonyl group and piperidine carboxamide moiety. A notable example is the synthesis of related pyrazole derivatives, where compounds are developed through a series of reactions involving intermediate formations and coupling processes (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a pyrazole core, a thiophene group, and a piperidine ring, each contributing to the molecule's chemical behavior and interaction capabilities. Molecular interaction studies, like those conducted on similar cannabinoid receptor antagonists, offer insights into the conformational preferences and binding interactions of these molecules, highlighting the importance of specific substituents for activity (Shim et al., 2002).
Chemical Reactions and Properties
The reactivity of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is influenced by its functional groups. For instance, the pyrazole ring can participate in various nucleophilic and electrophilic substitutions, depending on the reaction conditions. Similar compounds exhibit a range of reactivities, such as undergoing nucleophilic displacement or participating in cycloaddition reactions, which are crucial for further modifications and derivatization processes (Katoch-Rouse & Horti, 2003).
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
Compounds structurally related to the query have been studied for their interactions with specific receptors. For example, research on cannabinoid receptor antagonists explores the molecular interactions of compounds with the CB1 cannabinoid receptor, providing insights into conformational analyses and structure-activity relationships (Shim et al., 2002). This research could offer a foundational understanding for further studies on related compounds.
Heterocyclic Synthesis
The role of thiophenyl components in heterocyclic synthesis has been documented, showcasing the synthesis of various derivatives through coupling and reactivity studies, which could be relevant for synthesizing or modifying compounds like the one (Mohareb et al., 2004).
Metabolic Studies
Metabolic pathways and profiles of diarylpyrazoles, a class to which the compound might be related, have been explored, including the identification of metabolic products through liver microsome incubations. Such studies are crucial for understanding the metabolic fate and potential therapeutic applications of novel compounds (Zhang et al., 2005).
Antimicrobial Activity
Research on thiophenyl pyrazoles and isoxazoles has revealed potential antimicrobial activities, suggesting that structural analogs could serve as leads for developing new antimicrobial agents. The synthesis methods and activity evaluations provide a guide for future drug discovery efforts (Sowmya et al., 2018).
Imaging Applications
Compounds containing piperidine and pyrazole structures have been investigated for their potential as imaging agents, particularly in positron emission tomography (PET) for identifying specific enzyme activity in neuroinflammation scenarios. This highlights the versatility of such compounds in both therapeutic and diagnostic fields (Wang et al., 2018).
Propiedades
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S2/c1-12(2)21-15(11-13(3)19-21)18-17(22)14-6-8-20(9-7-14)26(23,24)16-5-4-10-25-16/h4-5,10-12,14H,6-9H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSSONZSTJXXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2495954.png)


![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2495958.png)
![4-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2495959.png)
![1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2495961.png)

![1-ethyl-3-methyl-5-((3-methylbenzyl)thio)-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2495964.png)
![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2495966.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2495972.png)


